molecular formula C18H12O B14733952 Benz(a)anthracen-4-ol CAS No. 5133-12-0

Benz(a)anthracen-4-ol

Cat. No.: B14733952
CAS No.: 5133-12-0
M. Wt: 244.3 g/mol
InChI Key: SHALOZQVRPXYMU-UHFFFAOYSA-N
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Description

Benz(a)anthracen-4-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the fourth carbon of the benz(a)anthracene structure. This compound is known for its complex structure, consisting of four fused benzene rings, and is produced during the incomplete combustion of organic matter such as fossil fuels, wood, and tobacco. This compound is of significant interest due to its potential environmental and health impacts, including its carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benz(a)anthracen-4-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen. The reaction conditions often include moderate temperatures (50-100°C) and pressures to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes where benz(a)anthracene is exposed to hydroxylating agents under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the hydroxylation process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracen-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted this compound derivatives .

Scientific Research Applications

Benz(a)anthracen-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benz(a)anthracen-4-ol involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can form DNA adducts, causing mutations and potentially leading to carcinogenesis. The compound also induces oxidative stress, contributing to its toxic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene
  • Benzo(a)pyrene
  • Chrysene
  • Anthracene

Uniqueness

Benz(a)anthracen-4-ol is unique due to the presence of the hydroxyl group, which significantly influences its chemical reactivity and biological interactions. This functional group makes it more reactive in oxidation and substitution reactions compared to its parent compound, benz(a)anthracene .

Properties

CAS No.

5133-12-0

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

benzo[a]anthracen-4-ol

InChI

InChI=1S/C18H12O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11,19H

InChI Key

SHALOZQVRPXYMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4O

Origin of Product

United States

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